molecular formula C12H22N2O2 B2687390 tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1305323-80-1

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2687390
CAS RN: 1305323-80-1
M. Wt: 226.32
InChI Key: JHTGGGSRFHKQPK-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as TBAA, is a chemical compound that belongs to the class of bicyclic compounds. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Glutamic Acid Analogue

One of the notable applications of derivatives of tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is in the synthesis of a glutamic acid analogue. Researchers reported the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine. This process involved multiple steps, including a tandem Wittig/Michael reaction, iodosulfonamidation reaction, and transannular alkylation, leading to the formation of a protected glutamate analogue (Hart & Rapoport, 1999).

Molecular Structure Characterization

Another research focused on the synthesis and molecular structure characterization of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, showcasing its potential as a cyclic amino acid ester. The compound was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. Its structure was confirmed through 1H NMR spectroscopy and high-resolution mass spectrometry, along with single crystal X-ray diffraction analysis, revealing the presence of diastereomers in a 1:1 ratio in the crystal structure (Moriguchi et al., 2014).

Enantiomerically Pure Synthesis

An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was described, highlighting significant improvements over previous methods. This approach, starting from commercially available chiral lactone, included an epimerization/hydrolysis step to avoid tedious purification and has been scaled up to produce the compound in significant yields (Maton et al., 2010).

Conformationally Constrained Amino Acids

Research into the synthesis of conformationally constrained 7-azabicycloheptane amino acids for generating peptidomimetics as conformational probes was also reported. This method, starting from L-glutamic acid, utilized thiolactam sulfide contraction and transannular alkylation as key steps, offering a novel approach for the multigram preparation of these amino acid analogues for biomedical research applications (Campbell & Rapoport, 1996).

properties

IUPAC Name

tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTGGGSRFHKQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

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